molecular formula C17H11Cl2NO4 B3459129 N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B3459129
M. Wt: 364.2 g/mol
InChI Key: OGFFRWOBNJEMBT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a 3,4-dichlorophenyl group, a methoxy group, and a carboxamide group attached to a chromene backbone. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxochromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Scaling Up: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.

    Process Control: Implementing strict control over reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality.

    Purification and Isolation: Utilizing industrial-scale purification techniques like crystallization, distillation, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atoms in the 3,4-dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-oxochromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxychromene-3-carboxamide.

    Substitution: Formation of derivatives with substituted phenyl groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron): A herbicide that inhibits photosynthesis.

    3,4-dichloromethylphenidate: A stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.

Uniqueness

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide is unique due to its specific structural features and potential biological activities. Unlike Diuron, which is primarily used as a herbicide, this compound is explored for its medicinal and industrial applications. Additionally, its chromene backbone distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4/c1-23-11-3-5-15-9(6-11)7-12(17(22)24-15)16(21)20-10-2-4-13(18)14(19)8-10/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFRWOBNJEMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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